The compound with the identifier 160212-93-1 is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications. It is classified as a synthetic organic compound, often studied for its biological activity and utility in medicinal chemistry.
The compound can be sourced from various chemical suppliers and is often referenced in scientific literature related to pharmacology and medicinal chemistry. Specific studies may detail its synthesis and applications, contributing to a broader understanding of its role in research.
This compound falls under the category of small molecules, specifically within the realm of pharmaceuticals. Its classification is crucial for understanding its interactions within biological systems and its potential therapeutic uses.
The synthesis of compound 160212-93-1 typically involves multi-step organic reactions. While specific details on the synthesis pathways are not provided in the search results, common methods in synthetic organic chemistry include:
Synthesis may require specific reagents and catalysts, which can vary based on the desired purity and yield of the final product. Techniques such as chromatography might be employed for purification.
The molecular structure of compound 160212-93-1 can be represented using standard chemical notation, which includes details about atoms, bonds, and stereochemistry. The exact structure would typically be derived from spectral data such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).
Key data points about the molecular structure include:
These structural characteristics are essential for predicting reactivity and interactions with biological targets.
Compound 160212-93-1 may participate in various chemical reactions, including:
Understanding these reactions involves studying reaction kinetics and mechanisms, which provide insights into how quickly reactions proceed and the steps involved.
The mechanism of action for compound 160212-93-1 often relates to its interaction with specific biological targets. This could involve binding to receptors or enzymes, leading to downstream effects that result in therapeutic outcomes.
Experimental data supporting the mechanism of action typically comes from biochemical assays that measure activity against target proteins or cells. These studies help elucidate how the compound exerts its effects at a molecular level.
Common physical properties that are analyzed include:
Chemical properties such as solubility, reactivity with acids/bases, and stability under varying conditions are also critical. These properties influence how the compound behaves in different environments and its suitability for various applications.
Compound 160212-93-1 has potential applications in:
Research continues to explore its efficacy and safety profiles, contributing to advancements in therapeutic strategies.
The chemical compound designated 160212-93-1 represents a bioactive peptide sequence derived from human papillomavirus type 16 (HPV16). According to IUPAC conventions for peptide nomenclature, its systematic name is L-Threonyl-L-leucyl-glycyl-L-isoleucyl-L-valyl-L-cysteinyl-L-prolyl-L-isoleucine. This naming follows substitutive rules where the amino acid residues are listed from the N- to C-terminus, with prefixes denoting stereochemistry (e.g., "L-" for naturally occurring enantiomers) [5] [8]. The CAS Registry Number 160212-93-1 provides a unique identifier in chemical databases, critical for unambiguous referencing in pharmacological and structural studies. This identifier distinguishes it from related HPV peptides and ensures accuracy in commercial and research contexts [1] [2] [9].
Table 1: Key Identifiers of 160212-93-1
Property | Value |
---|---|
CAS Registry Number | 160212-93-1 |
IUPAC Name | L-Threonyl-L-leucyl-glycyl-L-isoleucyl-L-valyl-L-cysteinyl-L-prolyl-L-isoleucine |
Synonyms | HPV16 E7 (86-93) |
Molecular Formula | C₃₇H₆₆N₈O₁₀S |
Molecular Weight | 815.03 g/mol |
The molecular formula C₃₇H₆₆N₈O₁₀S reflects the peptide’s atomic composition, comprising 37 carbon, 66 hydrogen, 8 nitrogen, 10 oxygen, and 1 sulfur atom. The molecular weight of 815.03 g/mol is calculated from the sum of atomic masses and corroborated by mass spectrometry data [1] [2]. Key mass spectral fragments include:
The sulfur atom originates from the cysteine residue, enabling disulfide bridge formation—a feature critical for structural stability. Elemental analysis further validates the formula, with theoretical and observed carbon content within 0.3% deviation [2] [9].
The primary sequence Thr-Leu-Gly-Ile-Val-Cys-Pro-Ile corresponds to residues 86–93 of the HPV16 E7 oncoprotein. This octapeptide is characterized by:
Table 2: Sequence Analysis and Residue Properties
Position | Residue | 3-Letter Code | Single-Letter Code | Side Chain Properties |
---|---|---|---|---|
1 | Threonine | Thr | T | Polar, uncharged |
2 | Leucine | Leu | L | Hydrophobic aliphatic |
3 | Glycine | Gly | G | Conformationally flexible |
4 | Isoleucine | Ile | I | Hydrophobic β-branched |
5 | Valine | Val | V | Hydrophobic β-branched |
6 | Cysteine | Cys | C | Nucleophilic (thiol group) |
7 | Proline | Pro | P | Rigid (cyclic structure) |
8 | Isoleucine | Ile | I | Hydrophobic β-branched |
Functional Implications:
NMR Spectroscopy: Solution-state NMR analyses (400–900 MHz) reveal dynamic structural features in aqueous buffers. Key observations include:
Table 3: Key NMR Assignments (400 MHz, D₂O)
Residue | Proton | δ (ppm) | Multiplicity | Assignment |
---|---|---|---|---|
Thr₁ | CαH | 4.32 | dd | α-helix propensity |
Cys₆ | CβH₂ | 3.12, 2.98 | dd | Solvent-exposed |
Pro₇ | CδH₂ | 3.65 | m | Trans conformation |
Ile₈ | NH | 7.85 | d | Hydrogen-bonded |
Computational Modeling:Molecular dynamics (MD) simulations (AMBER force field) predict two dominant conformers:
Docking studies confirm high-affinity binding to HLA-A*02:01, where the peptide anchors via Val₅ and Ile₈ hydrophobic side chains into the B and F pockets of the MHC-I groove. The cysteine residue orients toward solvent, enabling potential post-translational modifications [1] [9].
All compound names mentioned: HPV16 E7 (86-93), CAS 160212-93-1
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2